Cas no 127948-97-4 (1-tert-butyl-4-ethenyl-1H-pyrazole)

1-tert-butyl-4-ethenyl-1H-pyrazoleは、有機合成化学において重要なピラゾール誘導体です。tert-ブチル基とビニル基を有する特異な構造を持ち、高い反応性と安定性を兼ね備えています。特に、高分子合成や医薬品中間体としての応用が期待される化合物です。tert-ブチル基による立体障害により選択的反応が可能で、ビニル基を介した各種付加反応や重合反応への利用が可能です。また、ピラゾール環自体が求電子攻撃を受けやすい特性を持ち、多様な修飾反応の出発原料として優れた性能を示します。実験室規模から工業的生産まで幅広い用途に対応可能な高純度品です。

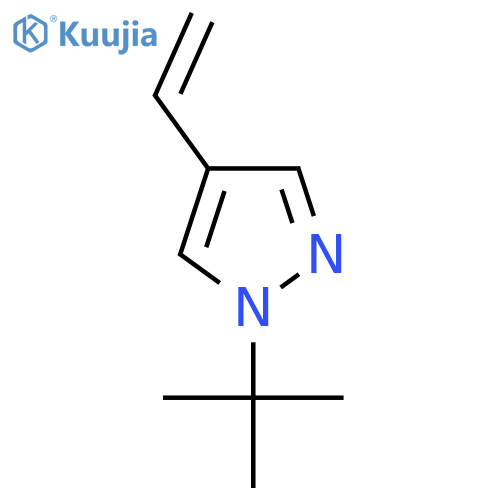

127948-97-4 structure

商品名:1-tert-butyl-4-ethenyl-1H-pyrazole

1-tert-butyl-4-ethenyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 1-tert-butyl-4-ethenyl-1H-pyrazole

- 1-t-butyl-4-vinylpyrazole

- 127948-97-4

- EN300-1850665

-

- インチ: 1S/C9H14N2/c1-5-8-6-10-11(7-8)9(2,3)4/h5-7H,1H2,2-4H3

- InChIKey: OJCRCFKIHYNFFV-UHFFFAOYSA-N

- ほほえんだ: N1(C=C(C=C)C=N1)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 150.115698455g/mol

- どういたいしつりょう: 150.115698455g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 146

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 17.8Ų

1-tert-butyl-4-ethenyl-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1850665-5g |

1-tert-butyl-4-ethenyl-1H-pyrazole |

127948-97-4 | 5g |

$2235.0 | 2023-09-19 | ||

| Enamine | EN300-1850665-0.1g |

1-tert-butyl-4-ethenyl-1H-pyrazole |

127948-97-4 | 0.1g |

$678.0 | 2023-09-19 | ||

| Enamine | EN300-1850665-5.0g |

1-tert-butyl-4-ethenyl-1H-pyrazole |

127948-97-4 | 5g |

$4184.0 | 2023-06-03 | ||

| Enamine | EN300-1850665-0.05g |

1-tert-butyl-4-ethenyl-1H-pyrazole |

127948-97-4 | 0.05g |

$647.0 | 2023-09-19 | ||

| Enamine | EN300-1850665-0.25g |

1-tert-butyl-4-ethenyl-1H-pyrazole |

127948-97-4 | 0.25g |

$708.0 | 2023-09-19 | ||

| Enamine | EN300-1850665-10g |

1-tert-butyl-4-ethenyl-1H-pyrazole |

127948-97-4 | 10g |

$3315.0 | 2023-09-19 | ||

| Enamine | EN300-1850665-1.0g |

1-tert-butyl-4-ethenyl-1H-pyrazole |

127948-97-4 | 1g |

$1442.0 | 2023-06-03 | ||

| Enamine | EN300-1850665-2.5g |

1-tert-butyl-4-ethenyl-1H-pyrazole |

127948-97-4 | 2.5g |

$1509.0 | 2023-09-19 | ||

| Enamine | EN300-1850665-10.0g |

1-tert-butyl-4-ethenyl-1H-pyrazole |

127948-97-4 | 10g |

$6205.0 | 2023-06-03 | ||

| Enamine | EN300-1850665-0.5g |

1-tert-butyl-4-ethenyl-1H-pyrazole |

127948-97-4 | 0.5g |

$739.0 | 2023-09-19 |

1-tert-butyl-4-ethenyl-1H-pyrazole 関連文献

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Karishma Bhardwaj,Sajan Pradhan,Siddhant Basel,Mitchell Clarke,Surakcha Thapa,Pankaj Roy,Sukanya Borthakur,Lakshi Saikia,Amit Shankar,Anand Pariyar,Sudarsan Tamang Dalton Trans., 2020,49, 15425-15432

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

127948-97-4 (1-tert-butyl-4-ethenyl-1H-pyrazole) 関連製品

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量